

Application Notes and Protocols for CE-245677 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-245677 is a potent, reversible, and orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Tie2 (Tek), TrkA (NTRK1), and TrkB (NTRK2).[1][2][3] This document provides detailed application notes and experimental protocols for the use of **CE-245677** in cell culture-based assays. The protocols outlined herein are intended to guide researchers in evaluating the cellular effects of this compound, including its impact on cell viability, signaling pathways, and gene expression.

Introduction

Receptor tyrosine kinases are crucial mediators of cellular signaling, regulating a wide array of biological processes including cell growth, differentiation, survival, and angiogenesis.[4] Dysregulation of RTK signaling is a hallmark of many diseases, most notably cancer. **CE-245677** has been identified as a highly potent inhibitor of Tie2, TrkA, and TrkB, with cellular IC50 values of 4.7 nM and 1 nM, respectively.[1][2][3] The compound exhibits over 100-fold selectivity against other angiogenic RTKs such as KDR, PDGFR, and FGFR.[1][3]

The Tie2 signaling pathway is principally involved in angiogenesis, the formation of new blood vessels. TrkA and TrkB are receptors for neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), and play critical roles in neuronal survival, differentiation, and synaptic plasticity.[5][6] Given its inhibitory profile, **CE-245677** is a valuable



tool for investigating the roles of these signaling pathways in various physiological and pathological contexts.

Product Information

Product Name	CE-245677
Synonyms	N/A
CAS Number	717899-97-3
Molecular Formula	C26H29Cl2N5O3
Molecular Weight	542.45 g/mol
Purity	>98%
Appearance	Crystalline solid
Solubility	Soluble in DMSO (125 mg/mL)
Storage	Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year.[2]

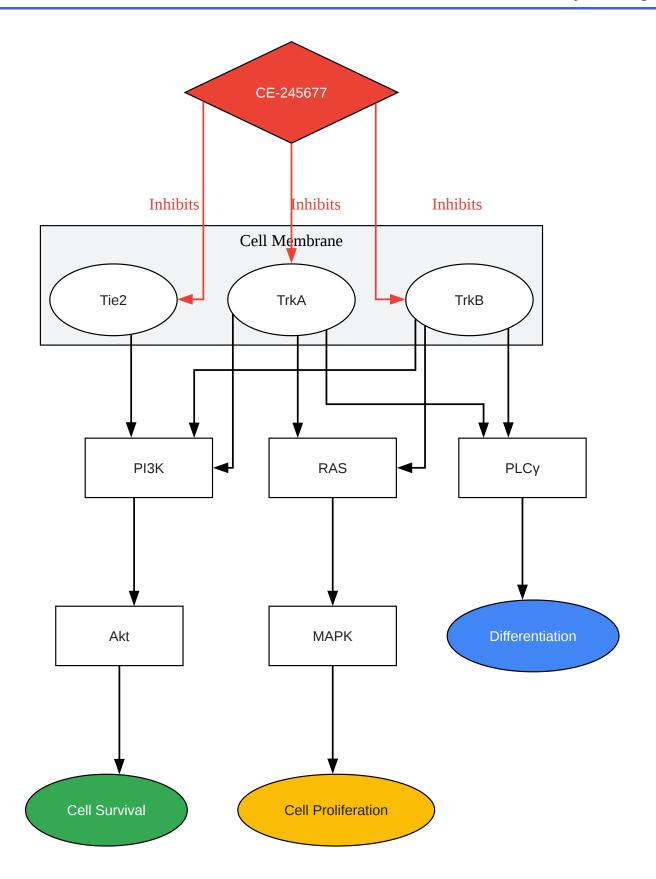
Biological Activity

Target	Cellular IC50
Tie2	4.7 nM[1][2][3]
TrkA/B	1 nM[1][2][3]

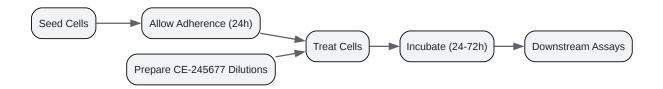
Signaling Pathways

CE-245677 exerts its effects by inhibiting the autophosphorylation of Tie2, TrkA, and TrkB, thereby blocking downstream signaling cascades. The primary pathways affected include the PI3K/Akt, RAS/MAPK, and PLCy pathways, which are critical for cell survival, proliferation, and differentiation.[7]









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